molecular formula C16H17NO2 B14706430 Biphenyl, 2-nitro-3,3',4,4'-tetramethyl- CAS No. 21113-36-0

Biphenyl, 2-nitro-3,3',4,4'-tetramethyl-

Cat. No.: B14706430
CAS No.: 21113-36-0
M. Wt: 255.31 g/mol
InChI Key: VZHFRRCMIRFSME-UHFFFAOYSA-N
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Description

Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl-: is an organic compound with the molecular formula C16H17NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with nitro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- typically involves the nitration of 3,3’,4,4’-tetramethylbiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various functionalized biphenyl derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The nitro and amino derivatives are investigated for their antimicrobial and anticancer properties .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Uniqueness: The nitro group enhances its utility in synthetic chemistry, while the methyl groups provide steric hindrance and influence its overall stability .

Properties

CAS No.

21113-36-0

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3,4-dimethyl-2-nitrobenzene

InChI

InChI=1S/C16H17NO2/c1-10-5-7-14(9-12(10)3)15-8-6-11(2)13(4)16(15)17(18)19/h5-9H,1-4H3

InChI Key

VZHFRRCMIRFSME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=C(C=C2)C)C)[N+](=O)[O-])C

Origin of Product

United States

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